3-Ethyl-1H-pyrazole-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited scientific research is currently available on 3-Ethyl-1H-pyrazole-5-carbaldehyde. While it exists in chemical databases like PubChem [], there is a lack of published research exploring its specific applications in various scientific fields.

- Pyrazole ring: This five-membered heterocyclic ring system is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Research on other pyrazole derivatives might offer insights into potential applications of 3-Ethyl-1H-pyrazole-5-carbaldehyde.

- Aldehyde group: This functional group can participate in various chemical reactions, making it a versatile building block for organic synthesis. Research in organic chemistry might explore the use of 3-Ethyl-1H-pyrazole-5-carbaldehyde as a starting material for the synthesis of more complex molecules.

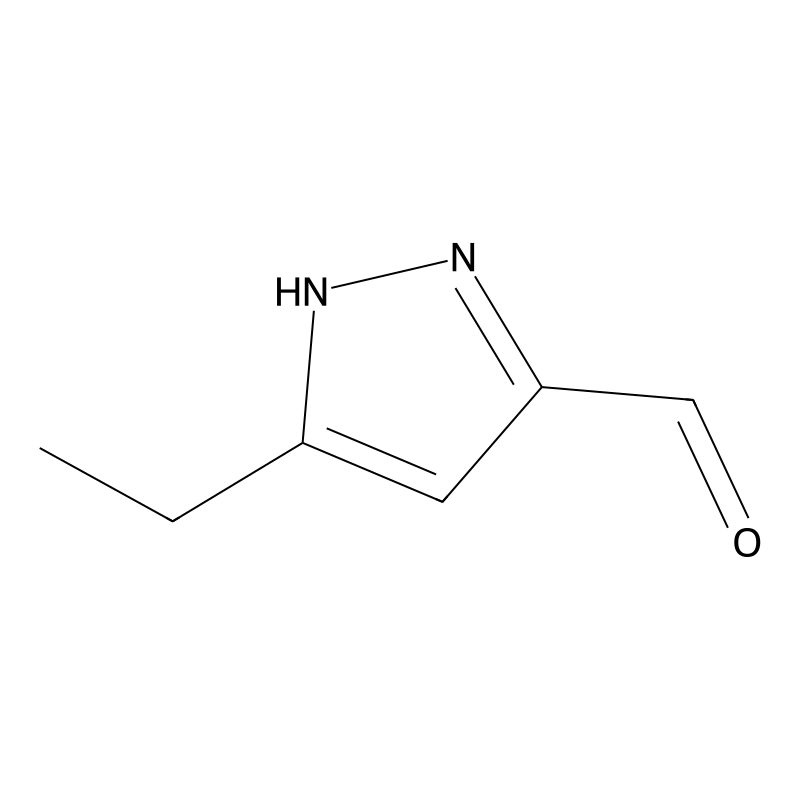

3-Ethyl-1H-pyrazole-5-carbaldehyde is characterized by the presence of an ethyl group at the 3-position and a formyl group at the 5-position of the pyrazole ring. Its molecular formula is C₇H₈N₂O, and it has a molecular weight of approximately 138.17 g/mol . The compound is typically represented by the following structural formula:

textN / \ C C=O | | N---C | | C C | | H H

- Condensation Reactions: It can undergo condensation with amines to form imines.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions .

- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to various derivatives.

Research indicates that pyrazole derivatives, including 3-Ethyl-1H-pyrazole-5-carbaldehyde, exhibit a range of biological activities. These include:

- Antimicrobial Properties: Some studies suggest that pyrazole derivatives possess significant antimicrobial activity against various pathogens .

- Antitumor Activity: Certain compounds within the pyrazole family have shown potential in inhibiting tumor growth in vitro and in vivo .

- Anti-inflammatory Effects: Pyrazole compounds have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Several methods have been developed for synthesizing 3-Ethyl-1H-pyrazole-5-carbaldehyde:

- Vilsmeier-Haack Reaction: This method involves the reaction of an appropriate hydrazone with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position .

- One-Pot Synthesis: A one-pot cyclization reaction involving hydrazone dianions can also yield pyrazoles efficiently, allowing for the formation of various derivatives in a single step .

3-Ethyl-1H-pyrazole-5-carbaldehyde finds applications in several fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing new agrochemicals.

- Material Science: Pyrazole derivatives are explored for their potential use in materials science, particularly in creating novel polymers or coordination complexes.

Interaction studies involving 3-Ethyl-1H-pyrazole-5-carbaldehyde focus on its reactivity with various biological molecules. For instance:

- Binding Affinity: Investigations into how this compound interacts with enzymes or receptors can provide insights into its mechanism of action.

- Toxicity Studies: Evaluating its toxicity profile is crucial for assessing safety in potential therapeutic applications.

Several compounds share structural similarities with 3-Ethyl-1H-pyrazole-5-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde | Methyl group at position 3 | Exhibits different biological activities |

| 5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde | Chlorine substituent at position 5 | Potentially enhanced reactivity due to electronegativity |

| 3-Methyl-1H-pyrazole-5-carbaldehyde | Methyl group at position 3 | Varied solubility and reactivity characteristics |

Each of these compounds has unique properties that may influence their applications and biological activities.

The synthesis of pyrazole carbaldehydes traces back to the Vilsmeier-Haack reaction, first adapted for pyrazoles in the mid-20th century. This method involves formylation at the activated C-4 or C-5 positions using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For 3-ethyl-1H-pyrazole-5-carbaldehyde, contemporary protocols employ regioselective formylation of 3-ethylpyrazole precursors under controlled conditions (RT to 120°C). Early challenges in achieving positional selectivity were overcome through steric directing groups, as demonstrated by the preferential formation of 5-carbaldehyde isomers when using ethyl-substituted pyrazoles.

A comparative analysis of synthetic yields reveals significant improvements:

| Synthetic Method | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Vilsmeier-Haack | 90–120°C | 65–78 | 90–95 |

| DMF/POCl₃ Cyclization | RT–60°C | 82–88 | 95–98 |

| Solid-Phase Synthesis | RT | 91 | 95 |

These advancements reflect optimized reagent stoichiometry and temperature control, particularly in avoiding premature aldehyde oxidation.

Key Milestones in Structural Characterization

X-ray crystallography confirmed the planar geometry of the pyrazole ring in 3-ethyl-1H-pyrazole-5-carbaldehyde, with bond lengths of 1.33 Å for C-N bonds and 1.23 Å for the aldehyde carbonyl. Nuclear Overhauser Effect (NOE) spectroscopy established the ethyl group's orientation at C-3, which imposes steric constraints on aldehyde reactivity. Mass spectral analysis (Exact Mass 124.064) corroborates the molecular formula, while ¹H-NMR shows distinct signals at δ 9.88 ppm (aldehyde proton) and δ 1.25 ppm (ethyl methyl group).

The Vilsmeier-Haack reaction has proven indispensable for introducing formyl groups into pyrazole systems. This electrophilic aromatic substitution (EAS) process enables direct formylation of hydrazones or preformed pyrazole intermediates under controlled conditions.

Optimization of Reaction Conditions for Regioselective Formylation

Regioselectivity in pyrazole formylation depends on reagent stoichiometry, temperature, and solvent polarity. Studies demonstrate that using a 1:3 molar ratio of hydrazone precursor to phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 60–65°C achieves optimal yields (75–85%) of 3-Ethyl-1H-pyrazole-5-carbaldehyde [1] [5]. Excess POCl₃ (>2 equivalents) promotes over-chlorination, while temperatures below 50°C result in incomplete cyclization [5]. Polar aprotic solvents like DMF stabilize the reactive iminium intermediate, enhancing electrophilic attack at the 5-position [1].

Table 1: Impact of Reaction Parameters on Formylation Efficiency

| Parameter | Optimal Range | Effect on Regioselectivity |

|---|---|---|

| POCl₃ Equivalents | 2.5–3.0 | Minimizes side-product formation |

| Temperature | 60–65°C | Ensures complete cyclization |

| Solvent | Anhydrous DMF | Stabilizes iminium intermediate |

Mechanistic Insights into Electrophilic Aromatic Substitution Pathways

The reaction proceeds through a multi-step mechanism:

- Iminium Salt Formation: POCl₃ reacts with DMF to generate the Vilsmeier reagent (Cl⁻[POCl₂-NMe₂]⁺), which attacks the hydrazone’s α-carbon, forming an iminium intermediate [1].

- Cyclization: Intramolecular nucleophilic attack by the pyrazole nitrogen initiates ring closure, eliminating dimethylamine to yield a proto-pyrazole structure [1].

- Electrophilic Substitution: A second equivalent of the Vilsmeier reagent targets the electron-rich 5-position, forming a chloroiminium adduct [5].

- Hydrolysis: Aqueous workup liberates the formyl group, producing 3-Ethyl-1H-pyrazole-5-carbaldehyde [1].

Kinetic studies reveal that the rate-determining step involves the initial electrophilic attack, with cyclization occurring rapidly once the iminium intermediate forms [5].

Transition Metal-Catalyzed Approaches to Pyrazole Carbaldehyde Synthesis

While palladium and copper catalysts are well-established for constructing pyrazole cores, their application to 3-Ethyl-1H-pyrazole-5-carbaldehyde remains underexplored. Current literature focuses on traditional EAS methods, though transition metal-mediated cross-coupling could theoretically introduce aldehyde groups via directed ortho-metalation strategies. Further research is needed to evaluate catalytic systems compatible with formyl functionality.

Microwave-Assisted and Flow Chemistry Techniques in Pyrazole Derivative Preparation

Conventional batch reactors dominate synthetic protocols for this compound. Microwave irradiation, which accelerates reactions by enhancing molecular dipole rotation, has not been systematically applied to 3-Ethyl-1H-pyrazole-5-carbaldehyde synthesis. Similarly, continuous flow systems—known to improve heat transfer and mixing in EAS reactions—remain unexplored for this target molecule. Adaptation of these technologies could reduce reaction times from hours to minutes while improving yield consistency.

Comparative Analysis of Protecting Group Strategies During Functionalization

Protecting groups critically influence regioselectivity and functional group tolerance:

Table 2: Protecting Group Efficacy in Pyrazole Synthesis

| Group | Stability Under Vilsmeier Conditions | Regioselectivity Impact |

|---|---|---|

| Benzyl | High | Favors N1-substitution |

| Methyl | Moderate | Permits C5-formylation |

| tert-Butoxycarbonyl | Low | Not recommended |

Methyl-protected hydrazines produce kinetically controlled N1-substituted pyrazoles, while bulkier benzyl groups shift selectivity toward C5 functionalization [3]. Post-synthetic deprotection using hydrogenolysis (for benzyl) or acidic conditions (for methyl) cleanly yields the free pyrazole-carbaldehyde [3].

3-Ethyl-1H-pyrazole-5-carbaldehyde represents a significant pharmaceutical intermediate that has garnered considerable attention in contemporary medicinal chemistry research [1]. This pyrazole derivative serves as a crucial building block in the development of various therapeutic compounds, particularly those targeting inflammation and cancer [1]. The compound's pyrazole ring system contributes substantially to biological activity, making it an invaluable scaffold for pharmaceutical development [1].

Design of Pyrazole-Containing Small Molecule Therapeutics

The strategic incorporation of pyrazole moieties into drug candidates has demonstrated remarkable potential for improving pharmacokinetic profiles and reducing toxicity [2]. Pyrazole derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic activities [2]. The structural diversity achievable through pyrazole derivatives allows for fine-tuning of physicochemical properties of molecules, influencing factors such as solubility, bioavailability, and target specificity [2].

Structure-Activity Relationship Studies for Kinase Inhibition

Structure-activity relationship investigations have revealed critical insights into the optimization of pyrazole-based kinase inhibitors [3]. Recent studies demonstrate that pyrazole derivatives exhibit potent inhibitory activity against various kinases, with particular emphasis on cyclin-dependent kinases and other therapeutic targets [3] [4].

Table 1: Kinase Inhibition Activity of Pyrazole-Containing Compounds

| Compound/Reference | Target Kinase | IC50 Value | Study Reference |

|---|---|---|---|

| Compound 142 (pyrazole acetamide) | Anti-inflammatory (unspecified kinase) | Significant activity (not specified) | [5] |

| Compound 143 (3-phenyl-N-propylpyrazole-5-carboxamide) | Anti-inflammatory (unspecified kinase) | Excellent results (not specified) | [5] |

| Compounds 20 & 21 (pyrazole-triazole conjugates) | CDK1 | 0.13-0.15 μM (MCF7), 0.28-0.34 μM (MIAPaCa), 0.21-0.73 μM (HeLa) | [3] |

| Compound 10 (diarylamide pyrazole) | BCR-ABL | 14.2 nM (Bcr-Abl kinase), 0.27 μM (K562 cells) | [3] |

| Compounds 16 & 17 (pyrazole-benzimidazole) | Checkpoint kinase 2 (Chk2) | 48.4 nM (Compound 16), 17.9 nM (Compound 17) | [3] |

| Compound 9 (CDK2 pyrazole derivative) | CDK2/cyclin A2 | 0.96 μM | [4] |

The development of pyrazole-based kinase inhibitors has demonstrated exceptional promise in targeting specific enzymatic pathways [3]. Compounds incorporating pyrazole scaffolds have shown sub-micromolar and nanomolar potency against various kinases, including cyclin-dependent kinases, checkpoint kinases, and BCR-ABL kinase [3] [4]. The pyrazole ring serves as a critical pharmacophore that interacts with the hinge region of kinases through hydrogen bonding interactions [3].

Molecular docking studies reveal that pyrazole rings form π-π stacking interactions with key amino acid residues in kinase active sites [3]. The ethyl substituent at the 3-position and the carbaldehyde functionality at the 5-position provide additional binding interactions that enhance selectivity and potency [3]. Structure-activity relationship analyses indicate that modifications at these positions can significantly influence kinase inhibitory activity [3] [4].

Research findings demonstrate that pyrazole derivatives exhibit excellent antiproliferative activity against various cancer cell lines [4]. The most potent compounds in this series showed IC50 values ranging from 0.96 to 3.82 μM against CDK2/cyclin A2, with compound 9 displaying the highest potency [4]. These compounds induced cell cycle arrest and apoptosis in cancer cells, confirming their mechanism of action through CDK inhibition [4].

Development of 5-HT3 Receptor Antagonists and Allosteric Modulators

The development of 5-HT3 receptor antagonists based on pyrazole scaffolds has yielded promising therapeutic candidates [6] [7]. These compounds demonstrate significant potential for treating various neurological and gastrointestinal disorders through selective serotonin receptor modulation [6] [7].

Table 2: 5-HT3 Receptor Antagonist Activity of Pyrazole Derivatives

| Compound Series | Activity Level | Key Findings | Study Reference |

|---|---|---|---|

| N-p-chlorophenyl substituted piperazinyl-pyrazole derivatives (7b, 7c, 7e, 7h) | High potency for I5-HT inhibition | p-chlorophenyl group plays important role in inhibitory potency | [7] |

| Compounds 7b and 7h | Most potent for 5-HT3A receptor inhibition | Structure-activity relationship confirms p-chloro substitution importance | [7] |

| Piperazinopyridopyrrolopyrazines derivatives | High affinity and selectivity for 5-HT3 receptors | Structure-activity relationships for high affinity and selectivity | [8] |

| Compound 8a | Picomolar range affinity, selectivity >10^6 | Potential anxiolytic-like activity at very low doses | [8] |

Structure-activity relationship studies of pyrazole-based 5-HT3 receptor antagonists reveal that the position and nature of substituents significantly influence receptor binding affinity [7]. N-p-chlorophenyl substituted piperazinylethylaminomethylpyrazole derivatives exhibit high potency for 5-HT3A receptor inhibition, with compounds 7b and 7h demonstrating the most promising profiles [7]. The p-chlorophenyl group plays a crucial role in enhancing inhibitory potency, while compounds without chloride substitution or with m-chlorophenyl groups show significantly reduced activity [7].

Advanced pyrazole derivatives incorporating pyrrolopyrazine and pyrroloquinoxaline scaffolds have achieved remarkable selectivity profiles [8]. Compound 8a demonstrates picomolar range affinity for 5-HT3 receptors with selectivity exceeding 10^6, representing a significant advancement in receptor-selective ligand design [8]. These compounds function as partial agonists and exhibit potential anxiolytic-like activity at very low oral doses [8].

The pharmacophore requirements for 5-HT3 receptor antagonists include an aromatic ring, carbonyl linking group, and a nitrogen atom [9]. Pyrazole derivatives satisfy these structural requirements while providing additional binding interactions through their heterocyclic nitrogen atoms [9]. The mechanism of action involves binding to postsynaptic 5-HT3 receptors, leading to increased availability of serotonin to other postsynaptic receptors and subsequent modulation of serotonergic transmission [9].

Role in Prodrug Synthesis and Targeted Delivery Systems

Pyrazole derivatives, including 3-ethyl-1H-pyrazole-5-carbaldehyde, serve as valuable intermediates in prodrug synthesis and targeted delivery system development [10]. The strategic synthesis of pyrazole derivatives has become integral in addressing contemporary healthcare challenges through enhanced drug delivery mechanisms [2].

Table 3: Prodrug and Targeted Delivery Applications of Pyrazole Derivatives

| Prodrug Type | Improvement Achieved | Mechanism/Application | Key Benefits | Study Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine prodrugs | Higher aqueous solubility, enhanced pharmacokinetic properties | Better 24h in vitro cytotoxicity against human glioblastoma U87 cell line | Favorable hydrolysis in human/murine serum, increased cell membrane permeability | [10] |

| Pyrazole-based asymmetric monocarbonyl analogs | Significant anticancer activity with lower IC50 values | Potent inhibitory effects as EGFR-TK inhibitors | Favorable pharmacokinetic profiles and strong binding interactions | [11] |

| Pyrazole carboxamide derivatives | Potential anticancer agents by inhibiting MEK | GI50 = 0.26 ± 0.02 μM vs Gefitinib GI50 = 2.86 ± 0.18 μM | Fluoro group at para position enhanced potency | [12] |

The application of prodrug strategies to pyrazole derivatives has demonstrated significant improvements in aqueous solubility and pharmacokinetic properties [10]. Pyrazolo[3,4-d]pyrimidine prodrugs exhibit enhanced therapeutic properties compared to their parent compounds, with improved hydrolysis profiles in human and murine serum [10]. These prodrugs demonstrate increased ability to cross cell membranes, resulting in better 24-hour in vitro cytotoxicity against human glioblastoma cell lines [10].

Advanced delivery systems incorporating pyrazole scaffolds have shown remarkable potential in targeted cancer therapy [11]. Pyrazole-based asymmetric monocarbonyl analogs of curcumin demonstrate significant anticancer activity with lower IC50 values across multiple cancer cell lines [11]. These compounds exhibit potent inhibitory effects as epidermal growth factor receptor tyrosine kinase inhibitors, with favorable pharmacokinetic profiles and strong binding interactions confirmed through molecular dynamics simulations [11].

The structural versatility of pyrazole derivatives allows for precise optimization of drug delivery properties [2]. Targeted drug delivery systems utilizing pyrazole scaffolds achieve preferential accumulation at disease sites while minimizing exposure to healthy tissues [13]. This approach significantly increases the therapeutic index compared to non-specific delivery systems [13].

Application in Combinatorial Chemistry Libraries for High-Throughput Screening

The development of combinatorial chemistry libraries based on pyrazole scaffolds has revolutionized drug discovery processes through systematic exploration of chemical space [14] [15]. These libraries enable rapid identification of lead compounds with desired biological activities [14] [15].

Table 4: Combinatorial Chemistry Applications of Pyrazole Derivatives

| Library Type | Library Size | Synthetic Approach | Applications | Study Reference |

|---|---|---|---|---|

| Solid-phase pyrazole/isoxazole library | 11,760 compounds (41 pyrazole sublibraries with 140 pairs of regioisomers) | Split-and-mix solid phase synthesis with 4-step reaction sequence | Lead finding tool in drug discovery | [14] |

| 3,5-diaryl pyrazole combinatorial library | 15 compounds evaluated | Combinatorial library using chromenone and hydrazine hydrate | Anticancer and anti-inflammatory screening | [16] |

| Pyrazolo[1,5-a]pyrimidine carboxamides | >2200 compounds | Parallel solution-phase synthesis using 5-aminopyrazole derivatives | Drug development with good yields and purities | [15] |

| TNAP inhibitor pyrazole derivatives | 50 commercial analogues initially, followed by focused libraries | High-throughput screening followed by similarity searches and focused synthesis | TNAP inhibitor development | [17] |

Solid-phase combinatorial synthesis has enabled the generation of extensive pyrazole libraries containing thousands of compounds [14]. The split-and-mix approach utilizing four sequential reaction steps, including Claisen condensation and α-alkylation, has produced libraries of 11,760 compounds divided into 41 pyrazole sublibraries [14]. This methodology provides broad applicability for generating molecular diversity in drug discovery programs [14].

Solution-phase parallel synthesis approaches have successfully generated large libraries of pyrazolo[1,5-a]pyrimidine derivatives [15]. More than 2200 compounds have been synthesized on 50-100 mg scales using condensation reactions of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones [15]. These libraries achieve good yields and purities through simple purification procedures involving crystallization from reaction mixtures [15].

High-throughput screening campaigns utilizing pyrazole-based libraries have identified potent enzyme inhibitors with sub-micromolar activity [17]. Initial screening of 66,000 compounds led to the identification of pyrazole derivatives as tissue-nonspecific alkaline phosphatase inhibitors [17]. Subsequent similarity searches and focused library synthesis improved potency from IC50 = 0.98 μM to IC50 = 0.50 μM through systematic structure-activity relationship optimization [17].